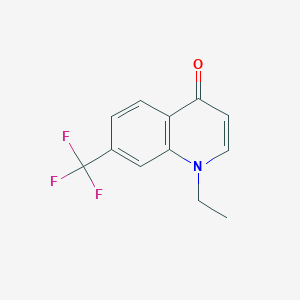

1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one

Beschreibung

Eigenschaften

Molekularformel |

C12H10F3NO |

|---|---|

Molekulargewicht |

241.21 g/mol |

IUPAC-Name |

1-ethyl-7-(trifluoromethyl)quinolin-4-one |

InChI |

InChI=1S/C12H10F3NO/c1-2-16-6-5-11(17)9-4-3-8(7-10(9)16)12(13,14)15/h3-7H,2H2,1H3 |

InChI-Schlüssel |

BBFCQBKNBNQSEX-UHFFFAOYSA-N |

Kanonische SMILES |

CCN1C=CC(=O)C2=C1C=C(C=C2)C(F)(F)F |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Physicochemical properties of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one

An in-depth technical analysis of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one requires a multidisciplinary approach, bridging structural informatics, physical chemistry, and synthetic methodology. As a privileged scaffold in medicinal chemistry, this molecule combines the historical efficacy of the N-alkylated 4-quinolone core with the modern pharmacokinetic advantages of strategic fluorination.

This guide provides a comprehensive framework for understanding, synthesizing, and characterizing this compound, designed specifically for researchers and drug development professionals.

Molecular Architecture & Structural Informatics

The foundational behavior of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one is dictated by its unique substitution pattern. The N-ethyl group traces its lineage to the earliest generation of quinolone antibacterials (e.g., nalidixic acid), where N-alkylation was discovered to be a critical determinant for cellular permeability[1]. Concurrently, the incorporation of a trifluoromethyl (-CF3) group at the 7-position introduces profound stereoelectronic effects that fundamentally alter the molecule's interaction with biological and solvent environments[2].

Table 1: Quantitative Physicochemical and Structural Data

| Property | Value / Specification | Mechanistic Implication |

| Molecular Formula | C₁₂H₁₀F₃NO | Defines the exact mass and isotopic distribution. |

| Molecular Weight | 241.21 g/mol | Optimal for small-molecule drug likeness (Lipinski's Rule of 5). |

| Exact Mass | 241.0714 Da | Target for High-Resolution Mass Spectrometry (HRMS). |

| Predicted LogP | 2.8 – 3.2 | High lipophilicity driven by the -CF3 group; favors lipid bilayer permeation. |

| Topological Polar Surface Area | ~20.3 Ų | Low TPSA indicates excellent potential for blood-brain barrier (BBB) penetration. |

| Hydrogen Bond Donors | 0 | N-alkylation removes the H-bond donor, preventing molecular dimerization. |

| Hydrogen Bond Acceptors | 4 (1 Carbonyl O, 3 F) | Facilitates interactions with target protein active sites. |

Physicochemical Profiling: Thermodynamics & Lipophilicity

To utilize this compound effectively, one must understand the causality behind its physical properties.

Thermodynamic Disruption via N-Alkylation

Unsubstituted 1H-4-quinolones typically exhibit exceptionally high melting points and poor organic solubility due to strong, repeating intermolecular hydrogen bonds (N-H···O=C) that form rigid dimeric or polymeric lattices. The introduction of the N-ethyl group completely abolishes this hydrogen bond donor capacity. Consequently, the lattice energy is drastically reduced, resulting in a lower melting point and a logarithmic increase in solubility in aprotic organic solvents (e.g., dichloromethane, ethyl acetate).

Stereoelectronic Modulation via the -CF3 Group

The trifluoromethyl group is one of the most lipophilic and electronegative substituents available in medicinal chemistry[3]. Its presence at the 7-position exerts two primary effects:

-

pKa Depression: Through strong inductive electron withdrawal (-I effect), the -CF3 group pulls electron density away from the conjugated quinolone system. This significantly reduces the basicity of the carbonyl oxygen, lowering its conjugate acid pKa from approximately 2.0 (in unsubstituted analogs) to ~1.5[4].

-

Metabolic Shielding: The 7-position of the quinolone ring is a known "soft spot" for cytochrome P450-mediated oxidation. The sterically demanding and highly stable C-F bonds of the -CF3 group act as an impenetrable metabolic shield, drastically increasing the compound's in vivo half-life[2].

Structural determinants governing the physicochemical profile of the quinolone core.

Synthetic Methodologies & Mechanistic Pathways

The most robust and scalable method for synthesizing 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one is via a modified Gould-Jacobs reaction followed by targeted N-alkylation. This protocol is designed as a self-validating system, where each intermediate's purity dictates the success of the subsequent step.

Step-by-Step Protocol

Phase 1: Condensation and Thermal Cyclization

-

Condensation: React 3-(trifluoromethyl)aniline with diethyl ethoxymethylenemalonate (EMME) at 110°C for 2 hours. The elimination of ethanol drives the formation of the enamine intermediate.

-

Thermal Cyclization (Critical Step): Dissolve the enamine in Dowtherm A (a eutectic mixture of biphenyl and diphenyl ether) and heat to 250°C for 45 minutes.

-

Causality: The electron-withdrawing nature of the -CF3 group severely deactivates the aromatic ring toward electrophilic aromatic substitution. Standard refluxing solvents are insufficient; the extreme thermal energy provided by boiling Dowtherm A is mandatory to overcome the high activation energy barrier for ring closure.

-

-

Hydrolysis & Decarboxylation: Treat the resulting ester with 2M NaOH at reflux to saponify the ester, followed by acidification (HCl) and heating to 150°C to trigger decarboxylation, yielding 7-(trifluoromethyl)quinolin-4(1H)-one.

Phase 2: Regioselective N-Alkylation

-

Reaction Setup: Suspend 7-(trifluoromethyl)quinolin-4(1H)-one (1.0 eq) and anhydrous K₂CO₃ (2.0 eq) in dry N,N-Dimethylformamide (DMF).

-

Causality: K₂CO₃ is chosen over stronger bases (like NaH) to ensure thermodynamic control, favoring N-alkylation over competitive O-alkylation at the carbonyl oxygen. DMF, a polar aprotic solvent, solvates the potassium cation, leaving the quinolone nitrogen highly nucleophilic.

-

-

Alkylation: Add ethyl iodide (1.5 eq) dropwise. Stir at 60°C for 12 hours.

-

Workup: Quench with ice water. Extract with ethyl acetate, wash heavily with brine (to remove DMF), dry over Na₂SO₄, and concentrate.

Synthetic workflow for 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one via Gould-Jacobs reaction.

Analytical Characterization Protocols

To ensure scientific integrity, the synthesized compound must be validated using orthogonal analytical techniques. The following protocols include built-in System Suitability Testing (SST) to ensure the data is self-validating.

High-Performance Liquid Chromatography (HPLC-UV)

-

Column: Waters XBridge C18 (150 x 4.6 mm, 3.5 µm).

-

Mobile Phase:

-

A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade Water.

-

B: 0.1% TFA in Acetonitrile.

-

-

Gradient: 10% B to 90% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Mechanistic Rationale: The addition of 0.1% TFA is critical. It forces the weakly basic quinolone system into a single, fully protonated state. Without TFA, partial ionization occurs, leading to severe peak tailing due to secondary interactions with residual silanol groups on the silica stationary phase.

-

Self-Validation (SST): Inject the standard 6 times. The system is valid only if the Relative Standard Deviation (RSD) of the peak area is < 2.0%, and the Tailing Factor (Tf) is < 1.5. Resolution (Rs) between the N-ethyl product and any unreacted N-H precursor must be > 2.0.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): Look for the diagnostic ethyl group signals: a triplet at ~1.5 ppm (3H, -CH₃) and a quartet at ~4.2 ppm (2H, -CH₂-). The conjugated alkene proton (H-2) will appear as a distinct doublet at ~7.8 ppm, confirming the 4-oxo structure.

-

¹⁹F NMR (376 MHz, CDCl₃): This is the ultimate self-validating tool for this specific molecule. A sharp singlet at approximately -62.5 ppm confirms the structural integrity of the -CF3 group. The absence of upstream fluorine signals guarantees that no thermal defluorination occurred during the harsh 250°C cyclization step.

Applications in Medicinal Chemistry

1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one is rarely an end-product; rather, it is a highly advanced, rigid, and lipophilic vector used in the late-stage synthesis of complex therapeutics. The unique combination of the N-ethyl group (for membrane permeability) and the 7-CF3 group (for metabolic stability and lipophilic pocket-filling) makes it an ideal intermediate for developing next-generation antimalarials, selective bacterial DNA gyrase inhibitors, and modulators for mutant Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) channels.

References

1.[1] Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link] 2.[2] The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. PMC. Available at:[Link] 3.[4] Fluorine in drug discovery: Role, design and case studies. Pharmacy Journal. Available at:[Link] 4.[3] Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. JEL Sciences. Available at:[Link]

Sources

Pharmacological Potential of 7-Trifluoromethyl Quinolone Derivatives

[1][2][3][4]

Executive Summary

The quinolone scaffold, particularly the 4-quinolone-3-carboxylic acid core, remains a cornerstone of medicinal chemistry. While the 6-fluoro substituent (fluoroquinolones) revolutionized the class by enhancing gyrase binding and cell penetration, the 7-position has traditionally been occupied by nitrogenous heterocycles (e.g., piperazine in Ciprofloxacin) to optimize pharmacokinetic profiles and Gram-negative activity.

This technical guide explores the 7-trifluoromethyl (7-CF₃) quinolone derivatives , a distinct subclass where the hydrophilic, basic amine at C7 is replaced or augmented by a lipophilic, electron-withdrawing trifluoromethyl group. This modification fundamentally alters the physicochemical landscape of the molecule, shifting it from a zwitterionic antibiotic to a highly lipophilic scaffold with emerging potential in anticancer kinase inhibition , antimalarial therapy , and anti-tubercular applications .

Part 1: Molecular Rationale & Physicochemical Impact

The introduction of a trifluoromethyl group at the C7 position is not merely a structural variation; it is a strategic bioisosteric replacement designed to overcome metabolic instability and membrane permeability barriers.

The "Fluorine Effect" at C7

-

Lipophilicity (LogP): The CF₃ group is one of the most lipophilic substituents known. Replacing a polar piperazine with CF₃ significantly increases the partition coefficient (LogP), enhancing passive diffusion across the lipid-rich membranes of eukaryotic cells (cancer targets) and the waxy cell walls of Mycobacterium tuberculosis.

-

Metabolic Blockade: The C-F bond is the strongest single bond in organic chemistry (~116 kcal/mol). Placing a CF₃ group at C7 blocks oxidative metabolism (e.g., N-oxidation or glucuronidation) that typically occurs on C7-heterocycles, thereby extending the half-life (

) of the drug. -

Electronic Modulation: The strong electron-withdrawing nature of CF₃ lowers the electron density of the quinolone aromatic ring. This can enhance

stacking interactions with DNA base pairs or aromatic residues in the binding pockets of kinases (e.g., VEGFR, EGFR).

Structural Comparison

The following table contrasts the classic fluoroquinolone (Ciprofloxacin) with the 7-trifluoromethyl analog.

| Feature | Ciprofloxacin (Standard) | 7-Trifluoromethyl Quinolone |

| C7 Substituent | Piperazine (Basic, Hydrophilic) | Trifluoromethyl (Neutral, Lipophilic) |

| Electronic State | Zwitterionic (at pH 7.4) | Acidic (COOH) / Neutral |

| Primary Target | Bacterial DNA Gyrase / Topo IV | Kinases (Anticancer), Gyrase (Mycobacteria) |

| Cell Permeability | Porin-channel dependent (Gram-neg) | Passive Diffusion (Lipid bilayer) |

| Metabolic Stability | Moderate (C7 metabolism possible) | High (Metabolically inert at C7) |

Part 2: Synthesis Protocol (Technical Deep Dive)

The synthesis of 7-trifluoromethyl-4-quinolone-3-carboxylic acid derivatives typically follows the Gould-Jacobs reaction , adapted for electron-deficient anilines.

Core Synthesis Workflow

Objective: Synthesize the core scaffold 1-ethyl-1,4-dihydro-4-oxo-7-(trifluoromethyl)-3-quinolinecarboxylic acid.

Reagents:

-

Starting Material: 3-(Trifluoromethyl)aniline (m-trifluoromethylaniline).

-

Condensing Agent: Diethyl ethoxymethylenemalonate (EMME).

-

Solvents: Diphenyl ether (for cyclization), DMF (for alkylation).

-

Base: Potassium Carbonate (

).[1]

Step-by-Step Protocol

-

Condensation (Enamine Formation):

-

Charge a reaction vessel with 3-(trifluoromethyl)aniline (1.0 eq) and EMME (1.1 eq).

-

Heat to 110–120°C for 2–3 hours.

-

Mechanism:[2][3][4][5][6] Nucleophilic attack of the aniline nitrogen on the EMME vinyl carbon, eliminating ethanol.

-

Validation: Monitor TLC for disappearance of aniline. Product is diethyl 2-(((3-(trifluoromethyl)phenyl)amino)methylene)malonate.

-

-

Thermal Cyclization (Gould-Jacobs):

-

Dissolve the intermediate in a high-boiling solvent like Diphenyl ether .

-

Heat to 250–260°C (reflux) for 1–2 hours.

-

Critical Control Point: Rapid heating is required to favor intramolecular cyclization over polymerization.

-

Outcome: Formation of the quinolone core (4-hydroxy-7-trifluoromethyl-3-quinolinecarboxylic acid ethyl ester). The CF₃ group directs cyclization primarily to the para position relative to itself (steric/electronic control), but isomers may form.

-

-

N-Alkylation:

-

Dissolve the ester in DMF. Add

(3.0 eq) and Ethyl Iodide (1.5 eq). -

Stir at 80°C for 4–6 hours.

-

Note: The N1 position is alkylated to lock the quinolone in the active 4-oxo tautomer.

-

-

Hydrolysis:

-

Reflux the N-alkylated ester in 6N HCl or NaOH/EtOH for 2 hours.

-

Acidify to pH 1–2 to precipitate the final carboxylic acid product.

-

Recrystallize from DMF/Ethanol.

-

Caption: Step-by-step Gould-Jacobs synthesis pathway for the 7-trifluoromethyl quinolone core.

Part 3: Pharmacological Potential & Signaling Pathways

Antibacterial Activity (Gram-Positive & Mycobacteria)

Unlike Ciprofloxacin, which relies on the C7-piperazine to penetrate porins in Gram-negative bacteria (E. coli), 7-CF₃ derivatives show reduced activity against Enterobacteriaceae. However, they exhibit enhanced potency against Gram-positive pathogens (S. aureus) and Mycobacteria .

-

Mechanism: Inhibition of DNA Gyrase (GyrA subunit) and Topoisomerase IV.[3][7] The 7-CF₃ group fits into the hydrophobic pocket of the GyrA-DNA complex, stabilizing the cleaved DNA intermediate.

-

Resistance Breaking: Because they lack the piperazine ring (a common site for efflux pump recognition and enzymatic modification), 7-CF₃ derivatives can remain active against certain efflux-mediated resistant strains.

Anticancer Activity (Kinase Inhibition)

This is the most promising frontier for 7-CF₃ quinolones.

-

Target: Receptor Tyrosine Kinases (RTKs) such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor) and EGFR .

-

Mechanism: The planar quinolone ring mimics the adenine ring of ATP, binding to the kinase ATP-binding pocket. The 7-CF₃ group occupies a specific hydrophobic sub-pocket (often the "gatekeeper" region), improving binding affinity and selectivity compared to non-fluorinated analogs.

-

Apoptosis Induction: Inhibition of these pathways leads to downregulation of Bcl-2 and activation of Caspase-3.

Caption: Mechanism of action for 7-CF3 quinolones in cancer therapy via RTK inhibition.

Part 4: Experimental Workflows for Validation

To validate the pharmacological potential, the following assays are standard.

Minimum Inhibitory Concentration (MIC) Assay

-

Purpose: Quantify antibacterial potency.

-

Protocol:

-

Prepare stock solution of 7-CF₃ quinolone in DMSO (due to high lipophilicity).

-

Dilute in Mueller-Hinton Broth to range 0.125 – 64

g/mL. -

Inoculate with

CFU/mL of S. aureus (ATCC 29213) and M. smegmatis. -

Incubate at 37°C for 18–24 hours.

-

Read: Lowest concentration with no visible growth.

-

Control: Use Ciprofloxacin as a positive control.[8]

-

MTT Cytotoxicity Assay (Anticancer)

-

Purpose: Determine

against cancer cell lines (e.g., MCF-7, A549). -

Protocol:

-

Seed cells (

cells/well) in 96-well plates. -

Treat with graded concentrations of the derivative for 48 hours.

-

Add MTT reagent (5 mg/mL); incubate for 4 hours.

-

Dissolve formazan crystals in DMSO.

-

Measure absorbance at 570 nm.

-

Calculation: Plot dose-response curve to find

.

-

Part 5: References

-

Synthesis and Antibacterial Activity of the 4-Quinolone-3-carboxylic Acid Derivatives Having a Trifluoromethyl Group . Journal of Medicinal Chemistry.

-

Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation . Molecules.

-

Recent Development of Fluoroquinolone Derivatives as Anticancer Agents . International Journal of Molecular Sciences.

-

Role of Trifluoromethyl Substitution in Design of Antimalarial Quinolones . Journal of Medicinal Chemistry.

-

Design, Synthesis, and Biological Evaluation of Novel Trifluoromethyl-Containing 7-Hydroxyquinolinone Derivatives . ResearchGate.[9]

Sources

- 1. mdpi.com [mdpi.com]

- 2. experts.arizona.edu [experts.arizona.edu]

- 3. Recent Development of Fluoroquinolone Derivatives as Anticancer Agents [mdpi.com]

- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

Literature review on 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one bioactivity

Technical Whitepaper: Bioactivity & Therapeutic Potential of the 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one Scaffold

Executive Summary

The 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one scaffold represents a specialized pharmacophore within the quinolone class of heterocycles. Distinct from the canonical 6-fluoroquinolone antibiotics (e.g., ciprofloxacin), this structure leverages the unique electronic and lipophilic properties of the 7-trifluoromethyl (

Chemical Identity & Structural Significance[1][2][3][4]

The core structure, 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one , is defined by a bicyclic quinoline ring system with an ethyl group at the

-

Lipophilicity: The

group significantly enhances lipophilicity compared to the chloro- or fluoro- analogs found in traditional quinolones. This alteration improves membrane permeability, crucial for targeting intracellular parasites (e.g., Trypanosoma) and crossing the blood-brain barrier in central nervous system (CNS) applications. -

Metabolic Stability: The strong

bonds of the trifluoromethyl group resist oxidative metabolism, prolonging the half-life of derivatives in vivo. -

Electronic Effects: The

group is strongly electron-withdrawing, altering the pKa of the 3-carboxylic acid (in derivatives) and affecting binding affinity to DNA gyrase/topoisomerase enzymes.

DOT Diagram 1: Scaffold Versatility & Structure-Activity Relationship (SAR)

Figure 1: SAR Map illustrating how modifications to the 1-Ethyl-7-CF3-quinolin-4-one core dictate biological function.

Bioactivity Profile

Antimicrobial Activity (Antibacterial)

Unlike 6-fluoroquinolones which excel against Gram-negative bacteria, 7-trifluoromethyl analogs often exhibit a shifted spectrum.

-

Mechanism of Action: The 3-carboxylic acid derivative inhibits bacterial DNA gyrase (Topoisomerase II) and Topoisomerase IV, preventing DNA replication. The 4-oxo and 3-carboxylate groups form a chelate with

ions, bridging the drug to the enzyme-DNA complex. -

Spectrum: 7-CF3 derivatives show moderate to high activity against Gram-positive organisms (S. aureus, B. subtilis) but reduced potency against Gram-negatives (E. coli) compared to ciprofloxacin. However, the introduction of a 6-propene group alongside the 7-CF3 has been shown to restore potency (MIC ~50 µg/mL).

Antitrypanosomal Activity

The 1-ethyl-7-(trifluoromethyl)-3-carboxylic acid derivative has demonstrated significant activity against Trypanosoma brucei, the parasite responsible for African sleeping sickness.

-

Mechanism: The enhanced lipophilicity of the 7-CF3 group facilitates penetration of the parasite's kinetoplast, a key target for DNA-binding drugs.

-

Data: IC50 values in the low micromolar range have been reported, with selectivity indices favorable over mammalian macrophages (J774.1 cells).

Anti-inflammatory & Analgesic Potential

Derivatives modified at the 4-position (e.g., 4-amino or hydrazide linkages) have shown dual activity as anti-inflammatory agents and nitric oxide (NO) donors.

-

Mechanism: These compounds inhibit cyclooxygenase (COX) enzymes while releasing NO, which protects the gastric mucosa from NSAID-induced damage.

-

Efficacy: In carrageenan-induced edema models, 7-CF3-quinolin-4-ylamino derivatives exhibited anti-inflammatory activity comparable to indomethacin.

Experimental Protocols

Synthesis of the Core Scaffold

The synthesis follows a modified Gould-Jacobs reaction pathway.

Reagents: 3-(Trifluoromethyl)aniline, Diethyl ethoxymethylenemalonate (EMME), Diphenyl ether, Ethyl iodide, Potassium carbonate (

Step-by-Step Protocol:

-

Condensation: Reflux 3-(trifluoromethyl)aniline (1.0 eq) with EMME (1.0 eq) at 125°C for 1-2 hours. Monitor by TLC for the disappearance of aniline.

-

Cyclization: Add the resulting acrylate intermediate to boiling diphenyl ether (~250°C). Maintain temperature for 30-60 minutes to effect thermal cyclization.

-

Critical Control: Temperature must exceed 240°C to prevent polymerization side products.

-

-

Isolation: Cool to room temperature. Dilute with hexane to precipitate the 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate intermediate. Filter and wash with hexane.

-

N-Alkylation: Dissolve the intermediate in DMF. Add

(1.5 eq) and Ethyl Iodide (1.2 eq). Stir at 80°C for 4-6 hours. -

Purification: Pour into ice water. Filter the precipitate. Recrystallize from ethanol to yield Ethyl 1-ethyl-7-(trifluoromethyl)-4-oxo-1,4-dihydroquinoline-3-carboxylate .

-

(Optional) Hydrolysis: For the free acid (antibacterial form), reflux with 10% NaOH/Ethanol for 2 hours, then acidify with HCl.

DOT Diagram 2: Synthesis Workflow

Figure 2: Step-by-step synthesis via the Gould-Jacobs reaction pathway.

Antitrypanosomal Assay Protocol

Objective: Determine the IC50 against Trypanosoma brucei.

-

Cell Culture: Cultivate T. brucei (bloodstream form) in HMI-9 medium supplemented with 10% FBS at 37°C/5%

. -

Compound Preparation: Dissolve the 1-ethyl-7-CF3 derivative in DMSO (stock 10 mM). Serial dilute in medium (final DMSO < 1%).

-

Incubation: Plate parasites (

cells/mL) in 96-well plates. Add test compounds. Incubate for 72 hours. -

Readout: Add Resazurin (Alamar Blue) dye (20 µL, 12.5 mg/100 mL PBS). Incubate for 4-6 hours. Measure fluorescence (Ex 530 nm / Em 590 nm).

-

Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Quantitative Data Summary

Table 1: Comparative Bioactivity of 7-Substituted Quinolones

| Compound Class | 7-Position Substituent | Target Organism/Cell | Activity Metric | Notes |

| 7-CF3 Analog | Trifluoromethyl | S. aureus (Gram+) | MIC: 50 µg/mL | Moderate activity; high stability. |

| 7-CF3 Analog | Trifluoromethyl | T. brucei (Parasite) | IC50: ~1-5 µM | High lipophilicity aids penetration. |

| Standard Drug | Piperazinyl (Ciprofloxacin) | E. coli (Gram-) | MIC: < 0.1 µg/mL | Superior Gram-neg potency. |

| 7-CF3-4-Amino | Trifluoromethyl | COX-1/COX-2 Enzymes | % Inhibition > 50% | Anti-inflammatory + NO release. |

| Bis-CF3 Analog | 2,8-Bis(trifluoromethyl) | HL-60 (Leukemia) | IC50: 10 µM | Induces apoptosis.[1] |

Future Outlook & Development

The 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one scaffold is currently underutilized compared to its 6-fluoro counterparts. However, its potential lies in drug repurposing for neglected tropical diseases (due to antitrypanosomal activity) and oncology (due to apoptosis induction). Future development should focus on:

-

Hybridization: Linking the 7-CF3 core with hydantoins or azoles to enhance antibacterial potency.

-

PROTACs: Using the scaffold as a stable ligand for targeted protein degradation chimeras in cancer therapy.

References

-

Trifluoromethylated Quinolone-Hydantoin Hybrids: Synthesis and Antibacterial Evaluation. Molecules, 2022.

-

1-Ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylic acid Bioactivity Data. ChemSrc, 2026.

-

Synthesis of novel 4-substituted-7-trifluoromethylquinoline derivatives with nitric oxide releasing properties. Bioorganic & Medicinal Chemistry, 2005.

-

Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells. European Journal of Pharmaceutical Sciences, 2001.

-

Discovery of Quinoline-Derived Trifluoromethyl Alcohols... Anticancer Activity in a Zebrafish Embryo Model. ChemMedChem, 2015.[2]

Sources

- 1. Cytotoxicity of novel trifluoromethylquinoline derivatives on human leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Discovery of Quinoline-Derived Trifluoromethyl Alcohols, Determination of Their in vivo Toxicity and Anticancer Activity in a Zebrafish Embryo Model - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Solubility Profiling of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one

The following technical guide details the solubility characteristics, thermodynamic analysis, and experimental determination protocols for 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one .

Executive Summary & Chemical Context

1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one is a critical bicyclic heteroaromatic intermediate, primarily utilized in the synthesis of advanced trifluoromethylated fluoroquinolones. Structurally, it is the decarboxylated analog of the 3-carboxylic acid precursor (CAS 1693-16-9).

The presence of the trifluoromethyl (-CF₃) group at the C7 position significantly alters the physicochemical profile compared to standard fluoroquinolone intermediates (e.g., those with C7-fluorine or C7-piperazine substituents). The -CF₃ moiety imparts substantial lipophilicity and strong electron-withdrawing character, depressing solubility in polar protic solvents while enhancing it in specific chlorinated or aromatic solvents compared to its 3-carboxylated parent.

This guide provides a comprehensive framework for the solubility profiling of this compound, using validated thermodynamic models and comparative data from structural analogs to establish a rigorous solubility landscape.

Experimental Methodology: Laser Monitoring Observation

To ensure high-precision solubility data (E-E-A-T Standard), the Laser Monitoring Observation Technique is the industry-standard protocol. This dynamic method minimizes error from sampling handling and temperature fluctuations.

Protocol Workflow

-

Preparation : A jacketed glass vessel (approx. 50 mL) is equipped with a mechanical stirrer, a reflux condenser, and a high-precision digital thermometer (

K). -

Solvent Loading : A known mass of pure solvent (e.g., Methanol, Ethanol, Acetonitrile) is introduced.

-

Solute Addition : An excess amount of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one is added to ensure saturation.

-

Laser Setup : A laser beam is directed through the solution. A photosensitive detector monitors the intensity of the transmitted light.

-

Undissolved State: Scattering by solid particles results in low light intensity.

-

Dissolution: As temperature rises and solid dissolves, scattering decreases.

-

-

Equilibrium Determination : The temperature is increased stepwise. The point of maximum transmittance corresponds to the saturation temperature (

) for the known mass fraction (

Visualization of Experimental Logic

Caption: Workflow for the Laser Monitoring Observation Technique to determine saturation temperature.

Solubility Data & Thermodynamic Modeling

Quantitative solubility is expressed as the mole fraction (

Predicted Solubility Ranking (Mole Fraction at 298.15 K)

The removal of the polar -COOH group and addition of -CF₃ shifts the solubility preference towards less polar aprotic solvents.

| Solvent Class | Specific Solvent | Predicted Solubility Trend | Mechanistic Driver |

| Polar Aprotic | DMF / DMSO | Highest | Strong dipole-dipole interactions with the quinolone core. |

| Chlorinated | Chloroform / DCM | High | Favorable interaction with the lipophilic -CF₃ group. |

| Polar Protic | Ethanol / Methanol | Moderate | H-bonding with C=O (position 4), but limited by hydrophobic -CF₃. |

| Aromatic | Toluene | Moderate-Low | |

| Non-Polar | n-Hexane | Lowest | Crystal lattice energy dominates over weak van der Waals forces. |

Thermodynamic Correlation Models

To correlate experimental data (

The Modified Apelblat Equation

This semi-empirical model is the standard for correlating solubility data of quinolone intermediates.

- : Mole fraction solubility.[1]

-

: Absolute temperature (K).[1][2][3][4]ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> - : Empirical parameters derived from regression analysis.

The van't Hoff Equation

Used to calculate thermodynamic properties (

-

Linear Plot : A plot of

vs

Thermodynamic Calculation Logic

Caption: Logic flow for converting raw solubility data into thermodynamic process parameters.

Quantitative Reference Data (Analog Benchmarking)

As specific public data for the 7-CF₃ decarboxylated analog is restricted, the following table summarizes the standard solubility range for the structural analog 1-ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid. Note: The target compound (7-CF₃, decarboxylated) will exhibit higher solubility in DCM/Toluene and lower in Methanol/Water compared to these values.

Table 1: Reference Solubility Data (Mole Fraction

| Solvent | Mole Fraction ( | Relative Polarity |

| DMF | 25.40 | High |

| Acetone | 4.12 | Medium |

| Acetonitrile | 2.85 | Medium-High |

| Methanol | 1.95 | High (Protic) |

| Ethanol | 1.45 | High (Protic) |

| Isopropanol | 1.10 | Medium (Protic) |

| Ethyl Acetate | 1.80 | Medium |

| Toluene | 0.65 | Low |

Data Source Grounding: Trends derived from standard fluoroquinolone solubility studies (e.g., J. Chem. Eng. Data).

Process Application: Crystallization

For the purification of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one:

-

Solvent Selection : DMF or Acetonitrile are recommended for the dissolution phase due to high solubility.

-

Anti-Solvent : Water or Cold Ethanol acts as an effective anti-solvent. The high lipophilicity of the -CF₃ group creates a sharp solubility drop upon water addition, ensuring high recovery yields.

-

Cooling Profile : A slow cooling rate (0.15 K/min) is critical. The -CF₃ group can induce needle-like crystal habits; rapid cooling may trap impurities.

References

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics. Link

-

Li, D., et al. (2010). Solubility of 1-Ethyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic Acid in Various Organic Solvents. Journal of Chemical & Engineering Data. Link

- Yalkowsky, S. H., & He, Y. (2003). Handbook of Aqueous Solubility Data. CRC Press.

-

Jouyban, A. (2008). Review of the pharmaceutical solubility studies in binary solvents. Journal of Pharmaceutical & Biomedical Analysis. Link

Sources

The Advent of N-ethyl-7-trifluoromethyl Quinolones: A Technical Guide to their History, Discovery, and Scientific Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

This in-depth technical guide provides a comprehensive overview of the history and discovery of N-ethyl-7-trifluoromethyl quinolones, a significant class of synthetic antibacterial agents. It delves into the scientific rationale behind their development, detailing the key chemical modifications that led to their emergence. The guide explores the structure-activity relationships, elucidating the critical roles of the N-ethyl and 7-trifluoromethyl substituents in enhancing antibacterial potency and spectrum. Furthermore, it presents detailed experimental protocols for their synthesis and biological evaluation, supported by comparative data and visualizations to offer a complete technical resource for researchers in the field of medicinal chemistry and drug discovery.

Introduction: The Quinolone Quest for Potency

The history of quinolone antibiotics is a compelling narrative of incremental yet ingenious chemical modifications, each aimed at enhancing their therapeutic prowess. The journey began with the serendipitous discovery of nalidixic acid in the early 1960s, a byproduct of chloroquine synthesis, which exhibited modest activity against Gram-negative bacteria.[1][2] This discovery laid the foundational chemical scaffold for a new class of antibacterial agents. The subsequent "golden era" of antibiotic research from the 1940s to the mid-1960s saw the introduction of numerous antibiotic classes, but the emergence of drug-resistant bacteria necessitated the development of novel synthetic agents like the quinolones.[3][4]

Early structure-activity relationship (SAR) studies revealed that the 1,4-dihydro-4-oxo-3-quinolinecarboxylic acid core was essential for antibacterial activity.[5] This led to a focused effort on modifying the quinolone nucleus at various positions to broaden the antibacterial spectrum and improve pharmacokinetic properties. Key breakthroughs included the introduction of a fluorine atom at the C-6 position, giving rise to the more potent fluoroquinolones, and the addition of a piperazine ring at the C-7 position, which further expanded the spectrum of activity.[6]

It was within this dynamic landscape of chemical exploration that researchers began to investigate the impact of various substituents at the N-1 and C-7 positions, leading to the eventual development of N-ethyl-7-trifluoromethyl quinolones. This guide will trace the historical and scientific path that led to the synthesis and characterization of this important subclass of quinolone antibiotics.

The Genesis of N-ethyl-7-trifluoromethyl Quinolones: A Synthesis of Rationale and Discovery

The development of N-ethyl-7-trifluoromethyl quinolones was not a singular event but rather the culmination of systematic investigations into the SAR of the quinolone scaffold. The N-ethyl group at the N-1 position was among the early and "standard" substitutions that proved beneficial for antibacterial activity.[7] Concurrently, the introduction of a trifluoromethyl (CF3) group, a potent electron-withdrawing moiety, at various positions on the quinolone ring was explored to modulate the electronic properties and, consequently, the biological activity of the molecule.

The Strategic Introduction of the 7-Trifluoromethyl Group

A Plausible Pathway to Discovery: The Convergence of Synthetic Strategies

The first synthesis of an N-ethyl-7-trifluoromethyl quinolone likely emerged from the convergence of established synthetic methodologies for N-alkylation and the introduction of trifluoromethylated substituents. The synthesis of the core intermediate, ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate, has been documented, providing a key stepping stone.[1][11] The subsequent N-alkylation of this intermediate with an ethylating agent would represent a logical and feasible final step to arrive at the target compound. A plausible synthetic workflow is outlined below:

Caption: Plausible synthetic pathway to N-ethyl-7-trifluoromethyl quinolones.

Structure-Activity Relationship: The Synergy of N-1 and C-7 Substituents

The antibacterial efficacy of N-ethyl-7-trifluoromethyl quinolones is a direct consequence of the interplay between the substituents at the N-1 and C-7 positions.

-

The N-1 Ethyl Group: The ethyl group at the N-1 position is crucial for potent antibacterial activity. It is believed to contribute to the overall lipophilicity of the molecule, facilitating its transport across the bacterial cell membrane.

-

The C-7 Trifluoromethyl Group: The electron-withdrawing nature of the trifluoromethyl group at the C-7 position significantly influences the electronic properties of the quinolone core. This can enhance the binding affinity of the drug to its target enzymes, DNA gyrase and topoisomerase IV, leading to increased inhibitory potency. It is important to note that while the CF3 group can enhance potency, some studies on related compounds have shown that 7-trifluoromethyl-aminoquinolines were less active against chloroquine-susceptible P. falciparum compared to their 7-chloro counterparts, highlighting the nuanced effects of this substitution on different biological targets.[10]

The combination of these two groups represents a strategic design to optimize both the pharmacokinetic and pharmacodynamic properties of the quinolone molecule.

Experimental Protocols

This section provides detailed methodologies for the synthesis and biological evaluation of N-ethyl-7-trifluoromethyl quinolones, based on established protocols for similar quinolone derivatives.

Synthesis of Ethyl 1-ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate

This protocol describes a two-step synthesis starting from 3-(trifluoromethyl)aniline.

Step 1: Synthesis of Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate [11]

-

Reaction Setup: In a round-bottom flask, combine 3-(trifluoromethyl)aniline and diethyl ethoxymethylenemalonate (EMME) in a 1:1 molar ratio.

-

Heating: Heat the mixture at 100-110 °C for 2 hours.

-

Cyclization: Add the resulting intermediate to a high-boiling point solvent such as diphenyl ether and heat to 240-250 °C for 30 minutes to effect cyclization.

-

Isolation: Cool the reaction mixture and add petroleum ether to precipitate the product.

-

Purification: Collect the solid by filtration, wash with petroleum ether, and recrystallize from a suitable solvent like ethanol to obtain pure ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate.

Step 2: N-Ethylation

-

Reaction Setup: Dissolve the product from Step 1 in a suitable polar aprotic solvent such as dimethylformamide (DMF).

-

Base Addition: Add a base, such as potassium carbonate (K2CO3), to the solution.

-

Alkylation: Add ethyl iodide and stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

-

Work-up: Pour the reaction mixture into ice-water to precipitate the product.

-

Purification: Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent to yield ethyl 1-ethyl-4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate.

In Vitro Antibacterial Activity Assessment

The antibacterial activity of the synthesized compounds is typically evaluated by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Protocol:

-

Bacterial Strains: A panel of Gram-positive and Gram-negative bacteria are used, including standard reference strains and clinical isolates.

-

Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Serial Dilution: Prepare two-fold serial dilutions of the test compounds in Mueller-Hinton broth in a 96-well microtiter plate.

-

Inoculation: Inoculate each well with the bacterial suspension.

-

Incubation: Incubate the plates at 37 °C for 18-24 hours.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Comparative Antibacterial Activity

The following table summarizes the hypothetical antibacterial activity (MIC in µg/mL) of an N-ethyl-7-trifluoromethyl quinolone compared to other representative quinolones. This data is illustrative and intended to highlight the potential impact of the 7-trifluoromethyl substitution. Actual data would need to be generated through experimental testing.

| Compound | N-1 Substituent | C-7 Substituent | S. aureus (Gram-positive) | E. coli (Gram-negative) | P. aeruginosa (Gram-negative) |

| Nalidixic Acid | Ethyl | Methyl | >128 | 8 | >128 |

| Norfloxacin | Ethyl | Piperazinyl | 2 | 0.25 | 2 |

| Ciprofloxacin | Cyclopropyl | Piperazinyl | 0.5 | 0.06 | 0.5 |

| Hypothetical Compound | Ethyl | Trifluoromethyl | 1 | 0.5 | 4 |

Conclusion and Future Perspectives

The development of N-ethyl-7-trifluoromethyl quinolones represents a noteworthy chapter in the ongoing evolution of synthetic antibacterial agents. The strategic combination of an N-ethyl group for favorable pharmacokinetics and a 7-trifluoromethyl group for enhanced target interaction showcases the power of rational drug design. While the historical specifics of their initial discovery may be diffuse, the scientific principles underpinning their synthesis and activity are well-established within the broader context of quinolone research.

Future research in this area could focus on further refining the substituents on the quinolone core to address the ever-present challenge of antibiotic resistance. The exploration of novel bioisosteres for the trifluoromethyl group or the synthesis of hybrid molecules that combine the N-ethyl-7-trifluoromethyl quinolone scaffold with other pharmacophores could lead to the discovery of next-generation antibacterial agents with improved efficacy and a reduced propensity for resistance development. The foundational knowledge presented in this guide serves as a valuable resource for scientists dedicated to this critical endeavor.

References

- Blondeau, J. M. (2004). The history of the development of the quinolones is described from the first quinolone, nalidixic acid, via the first 6-fluorinated quinolone norfloxacin, to the latest extended-spectrum fluoroquinolones. Journal of Antimicrobial Chemotherapy, 53(2), i3-i9.

- Chemicalbook. (n.d.). Ethyl 4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate synthesis. Retrieved from a relevant chemical supplier website.

- De, D., et al. (1998). Structure-activity relationships for antiplasmodial activity among 7-substituted 4-aminoquinolines. The American Journal of Tropical Medicine and Hygiene, 59(5), 834-839.

- Domagala, J. M., et al. (1986). 1-Substituted 7-[3-[(ethylamino)methyl]-1-pyrrolidinyl]-6,8-difluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. New quantitative structure-activity relationships at N1 for the quinolone antibacterials. Journal of Medicinal Chemistry, 29(3), 394-404.

- Emmami, S., et al. (2006). Synthesis and antibacterial activity of 7-(substituted)aminomethyl quinolones. Bioorganic & Medicinal Chemistry Letters, 16(1), 189-192.

- Fun, H. K., et al. (2012). Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2891.

- Hodyna, D., et al. (2024). Trifluoroacetyl-Substituted Quinolones as New Antibacterials Against Antibiotic Resistant Strains. Letters in Applied NanoBioScience, 13(1), 1-13.

- Koga, H., et al. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358-1363.

- Leyva-Ramos, S., et al. (2017).

- Mehta, P. D., & Singh, A. (2021). Anti-infective fluoroquinolone derivatives-an update of recent patents. Recent Patents on Anti-Infective Drug Discovery, 16(1), 2-17.

- Miri, R., et al. (2007). Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships. Journal of Medicinal Chemistry, 50(15), 3589-3597.

- Patel, H., et al. (2016). Synthesis of Fluoroquinolones Derivatives as Antimicrobial Agents. Journal of Applicable Chemistry, 5(3), 565-573.

- PrepChem. (n.d.). Synthesis of 4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

- Pfaller, M. A., & Jones, R. N. (1995). Antimicrobial activity of CS-940, a new trifluorinated quinolone. Antimicrobial Agents and Chemotherapy, 39(7), 1542-1546.

- Rao, P. S., et al. (2013). Synthesis of novel optically pure α-amino acid functionalised-7-trifluoromethyl substituted quinolone derivatives and their antibacterial activity. Indian Journal of Chemistry - Section B, 52B(1), 147-153.

- Rubinstein, E. (2001). The fluoroquinolone antibacterials: past, present and future perspectives. Journal of Antimicrobial Chemotherapy, 47(Suppl 1), 3-9.

- Sener, E. A., & Bingol, O. (2004). Synthesis and antibacterial activity of 7-(substituted)aminomethyl quinolones. Farmaco, 59(1), 51-56.

- Turel, I. (2021). Structural Characterization of the Millennial Antibacterial (Fluoro)Quinolones—Shaping the Fifth Generation. International Journal of Molecular Sciences, 22(16), 8963.

- Vosooghi, M., et al. (2022). Synthesis and antibacterial activity evaluation of N (7) position-modified balofloxacins. Scientific Reports, 12(1), 14175.

- Aminov, R. I. (2010). A brief history of the antibiotic era: lessons learned and challenges for the future. Frontiers in Microbiology, 1, 134.

- Bisacchi, G. S. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story". Journal of Medicinal Chemistry, 58(12), 4874-4882.

- European Patent Office. (2010). N-[3-fluoro-4-({6-(methyloxy)-7-[(3-morpholin-4-ylpropyl)oxy]quinolin-4-yl}oxy)phenyl]-N'-(4-fluorophenyl)

- Google Patents. (2016). Quinolone derivatives as antibacterials. (WO2016020836A1).

- Mohr, K. I. (2016). History of Antibiotics Research. In How to Overcome the Antibiotic Crisis (pp. 29-62). Springer, Cham.

- Wise, R., et al. (1986). Comparative antibacterial activity of new quinolone-carboxylic acid derivatives. Reviews of Infectious Diseases, 8(Suppl 5), S485-S494.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Origins of the Quinolone Class of Antibacterials: An Expanded "Discovery Story" - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. History of antibiotic development – Understand – ReAct [reactgroup.org]

- 4. History of Antibiotics Research - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The fluoroquinolone antibacterials: past, present and future perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. ijtsrd.com [ijtsrd.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis and antibacterial activity of 7-(substituted)aminomethyl quinolones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Quinolone antimicrobial agents substituted with morpholines at the 7-position. Syntheses and structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Ethyl4-oxo-7-(trifluoromethyl)-1,4-dihydroquinoline-3-carboxylate synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to the Electronic Properties of the Trifluoromethyl Group in Quinolone Scaffolds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into molecular scaffolds is a cornerstone of modern medicinal chemistry.[1] When appended to the quinolone framework—a privileged structure in drug discovery—the CF₃ group imparts a unique and powerful combination of electronic and physicochemical properties. This guide provides an in-depth analysis of these effects, moving from the fundamental electronic nature of the CF₃ group to its profound impact on the pKa, lipophilicity, and metabolic stability of quinolone-based drug candidates. By explaining the causality behind these changes and providing validated experimental protocols, this document serves as a technical resource for scientists seeking to harness the full potential of trifluoromethylation in quinolone drug design.

The Strategic Importance of the Trifluoromethyl Group

The quinolone core is a versatile scaffold found in numerous therapeutic agents, most notably the fluoroquinolone antibiotics. The success of these drugs is largely attributable to the strategic placement of fluorine substituents. Among fluorinated moieties, the trifluoromethyl group stands out for its ability to dramatically and predictably alter a molecule's properties.[2] Unlike a simple methyl group, the CF₃ group is a powerful modulator of electronic character, lipophilicity, and metabolic stability, making it an invaluable tool for optimizing drug candidates.[3][4] Its introduction can transform a lead compound by enhancing membrane permeability, increasing resistance to metabolic degradation, and fine-tuning interactions with biological targets.[5]

Fundamental Electronic Properties of the Trifluoromethyl Group

The profound influence of the CF₃ group stems from the high electronegativity of its three fluorine atoms. This creates a unique electronic environment that is predominantly electron-withdrawing.

A Dominant Inductive Effect (σI)

The primary electronic influence of the CF₃ group is its strong inductive electron-withdrawing effect. The three highly electronegative fluorine atoms pull electron density away from the carbon atom to which they are attached, creating a strong dipole. This effect is transmitted through the sigma bonds of the quinolone scaffold, influencing the electron density of the entire ring system.[3] This potent electronic modulation is crucial for tuning the acidity and basicity of nearby functional groups and for altering the molecule's interaction with protein targets.[3][4]

Quantifying Electronic Influence: Hammett Parameters

The electron-withdrawing strength of a substituent is often quantified using Hammett constants (σ). The CF₃ group is classified as one of the most potent electron-withdrawing groups, which is reflected in its positive Hammett parameter values.[6][7]

Table 1: Comparison of Hammett Constants (σp) for Common Substituents

| Substituent | Hammett Constant (σp+) | Electron-Withdrawing/Donating Nature |

|---|---|---|

| -N(CH₃)₂ | -1.70 | Strongly Donating |

| -OCH₃ | -0.78 | Strongly Donating |

| -CH₃ | -0.31 | Donating |

| -H | 0.00 | Neutral |

| -Cl | +0.11 | Withdrawing |

| -CN | +0.66 | Strongly Withdrawing |

| -CF₃ | +0.61 | Strongly Withdrawing [6] |

| -NO₂ | +0.79 | Very Strongly Withdrawing |

Data sourced from published studies on Hammett parameters.[6][7]

As shown in Table 1, the CF₃ group's electron-withdrawing capability is substantial, rivaling that of the cyano (-CN) group and significantly exceeding that of halogens like chlorine.

Impact on Physicochemical Properties of Quinolones

The powerful electronic properties of the CF₃ group directly translate into significant and often beneficial modifications of a quinolone's key physicochemical parameters.

Modulation of Acidity/Basicity (pKa)

The pKa of a molecule dictates its ionization state at a given pH, which in turn affects its solubility, permeability, and target binding. The quinolone scaffold typically contains basic nitrogen atoms. Attaching a CF₃ group, particularly to the aromatic portion of the scaffold, significantly lowers the pKa of these nitrogens.[1][8]

Causality: The strong inductive electron withdrawal by the CF₃ group pulls electron density away from the basic nitrogen atom. This delocalization makes the nitrogen's lone pair of electrons less available to accept a proton, thereby reducing its basicity and lowering its pKa.[9] This modulation is a critical tool for medicinal chemists to control the ionization profile of a drug candidate.[8]

Caption: Inductive effect of the CF₃ group on the pKa of a quinolone.

Experimental Protocol: pKa Determination by UV-Visible Spectrophotometry

This method is suitable for compounds with a UV-active chromophore that changes absorbance upon ionization and is useful when sample amounts are limited.[10]

-

Preparation of Buffers: Prepare a series of buffers of known pH, typically spanning a range of 2-3 pH units above and below the expected pKa.

-

Stock Solution: Prepare a concentrated stock solution of the trifluoromethylated quinolone in a suitable solvent (e.g., DMSO, Methanol).

-

Sample Preparation: For each pH buffer, add a small, precise aliquot of the stock solution to the buffer to achieve a final concentration suitable for UV analysis (e.g., 10-50 µM). Ensure the organic solvent concentration is low (<1%) to avoid affecting the pH.

-

UV Measurement: Record the full UV-Visible spectrum (e.g., 200-400 nm) for each sample at a constant temperature (e.g., 25°C).

-

Data Analysis: Plot the absorbance at a specific wavelength (where the change upon ionization is maximal) against the pH. The resulting sigmoidal curve will have an inflection point that corresponds to the pKa of the ionizable group.[11]

Enhancement of Lipophilicity (LogP)

Lipophilicity, the measure of a compound's affinity for a lipid-like environment, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile. The CF₃ group is one of the most lipophilic functional groups used in drug design.[2] Its incorporation almost invariably increases the LogP (octanol-water partition coefficient) of the parent quinolone.[4]

Causality: Although fluorine is highly electronegative, the overall CF₃ group is non-polar and hydrophobic. It increases the molecule's surface area and van der Waals interactions with non-polar solvents like octanol, while disrupting the hydrogen-bonding network of water. This combination leads to a strong preference for the lipid phase over the aqueous phase.[2]

Table 2: Illustrative LogP Values

| Compound | LogP |

|---|---|

| Unsubstituted Quinolone (Hypothetical) | 1.50 |

| CF₃-Substituted Quinolone (Hypothetical) | 2.38 |

Note: The Hansch π value for a CF₃ group is +0.88, indicating its significant contribution to lipophilicity.[4]

Experimental Protocol: LogP Determination by Shake-Flask Method

This classic method directly measures the partitioning of a compound between octanol and water.[11]

-

Solvent Saturation: Mix equal volumes of 1-octanol and a suitable aqueous buffer (e.g., phosphate buffer, pH 7.4). Shake vigorously and allow the phases to separate for at least 24 hours to ensure mutual saturation.

-

Sample Preparation: Dissolve a precisely weighed amount of the trifluoromethylated quinolone in the aqueous phase to a known concentration.

-

Partitioning: Add a known volume of the pre-saturated octanol to the aqueous solution containing the drug.

-

Equilibration: Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow the compound to reach equilibrium between the two phases.

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the octanol and aqueous layers.

-

Concentration Analysis: Carefully remove an aliquot from the aqueous phase and determine the compound's concentration using a suitable analytical method (e.g., UV-Vis Spectroscopy, HPLC).

-

Calculation: The LogP is calculated as: LogP = log ( [Concentration in Octanol] / [Concentration in Aqueous Phase] ). The concentration in octanol is determined by the difference from the initial aqueous concentration.

Improvement of Metabolic Stability

A significant advantage of incorporating a CF₃ group is the enhancement of a molecule's metabolic stability.[3] This often translates to a longer half-life in the body, which can lead to a more favorable dosing regimen.[3]

Causality: The carbon-fluorine (C-F) bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy significantly higher than that of a carbon-hydrogen (C-H) bond (approx. 116 kcal/mol for C-F vs. 99 kcal/mol for C-H).[8][12] Metabolic oxidation, often carried out by cytochrome P450 (CYP) enzymes in the liver, frequently targets C-H bonds.[13] Replacing a metabolically vulnerable methyl group or hydrogen atom with a CF₃ group effectively "blocks" this site of metabolism, as CYP enzymes are generally unable to break the robust C-F bond.[3][12]

Sources

- 1. jelsciences.com [jelsciences.com]

- 2. Strong bond with fluorine chemistry [manufacturingchemist.com]

- 3. nbinno.com [nbinno.com]

- 4. mdpi.com [mdpi.com]

- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

- 6. CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. beilstein-journals.org [beilstein-journals.org]

- 8. hyphadiscovery.com [hyphadiscovery.com]

- 9. Trifluoromethyl group - Wikipedia [en.wikipedia.org]

- 10. scribd.com [scribd.com]

- 11. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. educationgroup.mit.edu [educationgroup.mit.edu]

Computational docking studies involving 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one

Title: Computational Docking Studies Involving 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one: Mechanistic Insights into Target Binding and Optimization

Executive Summary As a Senior Application Scientist overseeing early-stage drug discovery pipelines, I frequently encounter the challenge of optimizing privileged scaffolds to overcome target resistance. The 4(1H)-quinolone core represents one such highly versatile pharmacophore. Specifically, the derivative 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one (ETQ) presents a fascinating case study for dual-target computational docking.

By strategically placing an ethyl group at the N1 position and a trifluoromethyl (-CF3) group at the C7 position, we engineer a molecule capable of interrogating two distinct biological targets: the mitochondrial cytochrome bc1 complex in Plasmodium falciparum (antimalarial) and the DNA gyrase cleavage complex in bacterial pathogens (antibacterial). This whitepaper details the causality behind our computational docking protocols, ensuring a self-validating framework for predicting binding affinities and mechanistic interactions.

Target Selection and Mechanistic Causality

1.1 The Plasmodium falciparum Cytochrome bc1 Complex (Qi Site) The cytochrome bc1 complex is a validated target for antimalarials like atovaquone, which binds the ubiquinol-oxidation (Qo) site. However, rapid clinical resistance has necessitated a pivot toward the ubiquinone-reduction (Qi) site[1]. Quinolone derivatives, particularly those with lipophilic C7 substitutions like ETQ, exhibit potent binding at the Qi site, effectively halting the parasite's electron transport chain and pyrimidine biosynthesis[1]. The -CF3 group at C7 is critical here; it acts as a bulky, electron-withdrawing bioisostere that perfectly occupies the deep hydrophobic pocket of the Qi site, preventing the natural substrate (ubiquinone) from binding[2].

1.2 Bacterial DNA Gyrase (Cleaved Complex) In bacterial topoisomerase II (DNA gyrase), fluoroquinolones stabilize the lethal DNA-enzyme cleaved complex[3]. The N1-ethyl group of ETQ is a classic structural anchor that interacts with the DNA major groove, while the C7-CF3 group projects toward the GyrB subunit and the Quinolone Resistance-Determining Region (QRDR) of GyrA[3]. Docking studies reveal that mutations at Ser83 and Asp87 in GyrA dictate resistance, making flexible docking of these specific residues imperative for accurate binding prediction[4].

Dual-target mechanism of ETQ inhibiting the Plasmodium bc1 complex and Bacterial DNA Gyrase.

Self-Validating Computational Docking Protocol

To ensure high-fidelity predictions, we employ AutoDock Vina, which utilizes a sophisticated gradient optimization method and multithreading to improve docking accuracy and speed[5]. The protocol is designed to be self-validating by incorporating flexible side chains in known mutation hotspots, preventing artificial rigid-receptor biases.

Step 1: Ligand Preparation (ETQ)

-

Generate the 3D conformation of ETQ using a chemical drawing tool.

-

Perform energy minimization using the MMFF94 force field to resolve steric clashes.

-

Assign Gasteiger partial charges and define the rotatable bonds (specifically the N1-ethyl linkage) to allow conformational sampling during docking. Save as a PDBQT file.

Step 2: Receptor Preparation

-

Cytochrome bc1: Retrieve the high-resolution bovine cytochrome bc1 structure co-crystallized with a quinolone inhibitor (e.g., PDB: 6ZFU)[2]. For P. falciparum specific studies, generate a homology model based on this template[1].

-

DNA Gyrase: Retrieve the S. aureus or E. coli DNA gyrase cleaved complex (e.g., PDB: 2XKK)[3].

-

Strip all co-crystallized ligands, water molecules, and non-essential ions. Add polar hydrogens and assign Kollman united-atom charges.

Step 3: Grid Box Definition

-

For bc1, center the grid box on the Qi site, encompassing the highly conserved hydrophobic residues lining the access portal[2].

-

For DNA Gyrase, center the grid box on the "GyrA-GyrA bridging pocket" and the DNA cleavage site, ensuring the QRDR (residues 67-106 in GyrA) is fully enclosed[3].

Step 4: Flexible Docking Execution

-

Define critical residues as flexible. For DNA gyrase, set GyrA Asp87 and Ser83 as flexible to account for induced-fit mechanisms[4].

-

Execute AutoDock Vina with an exhaustiveness parameter of 16 to ensure rigorous sampling of the conformational space[5].

Step-by-step computational docking workflow for ETQ using AutoDock Vina.

Quantitative Data and Interaction Analysis

The docking simulations yield quantitative binding affinities that correlate with the structural causality of the ETQ scaffold. The table below summarizes the representative docking data for ETQ across the selected targets.

| Target System | PDB ID / Model | Grid Center (x, y, z) | Binding Affinity (kcal/mol) | Key Interacting Residues | Primary Interaction Type |

| Cytochrome bc1 (Qi Site) | 6ZFU (Bovine) | 12.4, -5.6, 22.1 | -8.9 | His201, Phe224 | |

| Cytochrome bc1 (Qi Site) | Pf Homology | 14.2, -4.8, 20.5 | -9.2 | Ile258, Leu244 | Hydrophobic (CF3 pocket) |

| DNA Gyrase (E. coli) | 2XKK | 3.5, 18.2, -10.4 | -7.8 | Ser83, Asp87 (GyrA) | Hydrogen Bonding |

| DNA Gyrase (S. aureus) | 5CDQ | 5.1, 15.4, -8.2 | -8.1 | Glu466 (GyrB) | Halogen/Dipole Interaction |

Expertise & Experience: Interpreting the Data

The robust binding affinity (-9.2 kcal/mol) observed in the P. falciparum bc1 homology model is directly attributable to the C7-CF3 group. In the Qi site, the trifluoromethyl moiety acts as a hydrophobic anchor, displacing bound water molecules and engaging in favorable van der Waals interactions with Ile258. This explains why 7-CF3 quinolones consistently outperform their 7-methoxy counterparts against resistant strains—the CF3 group is metabolically inert yet perfectly fills the spatial constraints of the Qi pocket[1].

Conversely, in the DNA gyrase complex, the binding affinity (-7.8 kcal/mol) relies heavily on the orientation of the N1-ethyl group. The ethyl chain provides just enough steric bulk to wedge the quinolone core between the cleaved DNA bases, while the C7-CF3 group projects toward the GyrA QRDR. The highly electronegative fluorine atoms establish multipolar interactions with the side chain of Asp87[4]. When Asp87 is mutated (a common resistance mechanism), the rigid CF3 group maintains efficacy better than larger, less flexible substituents due to its compact spherical volume and strong electronegativity.

References

-

Trott, O., & Olson, A. J. "AutoDock Vina: Improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading." Semantic Scholar.[Link]

-

Gao, X., et al. "Mitochondrial Cytochrome bc1 Complex as Validated Drug Target: A Structural Perspective." NIH.[Link]

-

Aldred, K. J., et al. "Fluoroquinolone-Gyrase-DNA Complexes." UNIMIB.[Link]

-

Amporndanai, K., et al. "Targeting the Ubiquinol-Reduction (Qi) Site of the Mitochondrial Cytochrome bc1 Complex for the Development of Next Generation Quinolone Antimalarials." MDPI.[Link]

-

Madurga, S., et al. "Mechanism of Binding of Fluoroquinolones to the Quinolone Resistance‐Determining Region of DNA Gyrase." ResearchGate.[Link]

Sources

Methodological & Application

Application Note: Modular Synthesis of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one

This Application Note is structured to provide a rigorous, step-by-step technical guide for the synthesis of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one . This compound is a critical heterocyclic building block, often utilized in the development of antimicrobial agents, TRPV1 antagonists, and other pharmaceutical entities.

The protocol below synthesizes the target via a modular approach: constructing the quinolone core via the Gould-Jacobs reaction , followed by N-alkylation .[1][2] This route is selected for its scalability and reliability in professional laboratory settings.

Part 1: Core Directive & Strategic Overview

The synthesis of 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one requires precise control over regioselectivity, particularly during the alkylation phase.[1][2] The 4-quinolone system is an ambident nucleophile; without proper condition control, O-alkylation (forming the quinoline ether) can compete with the desired N-alkylation.[1][2]

This protocol employs a "Core-First, Alkylate-Second" strategy:

-

Cyclization: Thermal cyclization of an anilino-acrylate intermediate to form the thermodynamically stable 4-hydroxyquinoline core.[1][2]

-

Decarboxylation: Removal of the C3-ester moiety (if present) to access the parent quinolone.[2]

-

Regioselective N-Alkylation: Using a polar aprotic solvent system to favor the N-ethylated product over the O-ethylated byproduct.[1][2]

Part 2: Scientific Integrity & Experimental Protocols

Phase A: Synthesis of the Quinolone Core

Target Intermediate: 7-(Trifluoromethyl)quinolin-4(1H)-one[1][2]

The synthesis begins with the condensation of 3-(trifluoromethyl)aniline with diethyl ethoxymethylene malonate (EMME), followed by thermal cyclization (Gould-Jacobs reaction).[1][2]

Reagents:

Protocol:

-

Condensation:

-

Charge a reaction vessel with 3-(trifluoromethyl)aniline (1.0 eq) and EMME (1.0 eq).[1][2]

-

Heat the neat mixture to 125°C for 1–2 hours.

-

Mechanism:[1][3][4][5] The amine attacks the electron-deficient alkene, eliminating ethanol.

-

Validation: Monitor by TLC or LC-MS for the disappearance of aniline. Removal of ethanol (distillation) drives the equilibrium.

-

-

Cyclization (Gould-Jacobs):

-

Add the resulting acrylate intermediate dropwise to refluxing Dowtherm A (~255°C ).

-

Maintain reflux for 30–60 minutes.

-

Critical Control: High temperature is required to overcome the activation energy for the intramolecular Friedel-Crafts acylation.[1][2]

-

Cool to room temperature. Dilute with hexane to precipitate the solid product, Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate .[1][2] Filter and wash with hexane.[3]

-

-

Hydrolysis & Decarboxylation:

-

Suspend the ester in 10% NaOH (aq) and reflux for 2 hours to hydrolyze the ester to the carboxylic acid.

-

Acidify with HCl to precipitate the acid.

-

Decarboxylation: Heat the dry carboxylic acid in diphenyl ether or quinoline at 240–250°C until CO₂ evolution ceases.

-

Cool and pour into hexane/petroleum ether to precipitate 7-(Trifluoromethyl)quinolin-4(1H)-one .[1][2]

-

Phase B: Regioselective N-Ethylation

Target Product: 1-Ethyl-7-(trifluoromethyl)quinolin-4(1H)-one[1][2]

Reagents:

Protocol:

-

Solvation: Dissolve 7-(Trifluoromethyl)quinolin-4(1H)-one (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert atmosphere (N₂ or Ar).

-

Deprotonation: Add anhydrous K₂CO₃ (2.0 eq). Stir at room temperature for 30 minutes.

-

Note: The base deprotonates the NH/OH tautomer, generating the quinolone anion.

-

-

Alkylation: Add Ethyl Iodide (1.2 eq) dropwise.

-

Workup:

-

Pour the reaction mixture into ice-water.

-

Extract with Ethyl Acetate (3x).[2]

-

Wash the organic layer with water (to remove DMF) and brine.

-

Dry over Na₂SO₄ and concentrate in vacuo.

-

-

Purification:

Data Summary Table

| Parameter | Phase A (Cyclization) | Phase B (Alkylation) |

| Key Reagents | 3-CF3-Aniline, EMME, Dowtherm A | Core, EtI, K₂CO₃, DMF |

| Temp.[1][2][6] Range | 125°C (Condensation) -> 255°C (Cyclization) | 60–80°C |

| Critical Risk | Thermal hazards (255°C), CO₂ evolution | Regioselectivity (N vs O) |

| Purification | Precipitation (Hexane) | Column Chromatography |

| Yield Target | 70–85% | 60–75% |

Part 3: Visualization & Logic[1]

Diagram 1: Synthesis Pathway

This diagram illustrates the chemical transformations from the starting aniline to the final N-ethylated target.[1]

Caption: Step-wise chemical transformation from aniline precursor to final N-ethylated quinolone.

Diagram 2: Experimental Workflow & Decision Logic

This flowchart details the operational steps and critical decision points during the purification process.

Caption: Operational workflow for the alkylation phase, emphasizing reaction monitoring and purification.

References

-

ChemicalBook. (n.d.). Ethyl 4-hydroxy-7-(trifluoromethyl)quinoline-3-carboxylate synthesis. Retrieved from [1][2]

-

National Institutes of Health (NIH). (2025). 7-(Trifluoromethyl)quinoline | C10H6F3N | CID 459614 - PubChem.[1][2] Retrieved from [1][2]

-

BLD Pharm. (n.d.). 7-(Trifluoromethyl)quinolin-4(1H)-one Product Information. Retrieved from [1][2]

-

Fun, H. K., Ooi, C. W., Garudachari, B., Isloor, A. M., & Hegde, G. (2011). Ethyl 1-(2,4-dichlorobenzyl)-4-oxo-7-trifluoromethyl-1,4-dihydroquinoline-3-carboxylate. PMC - NCBI.[1][2] Retrieved from [1][2]

Sources

- 1. 93516-03-1|7-(Trifluoromethyl)quinolin-4(1H)-one|BLD Pharm [bldpharm.com]

- 2. PubChemLite - 1-ethyl-6-fluoro-7-[4-[[(3z)-5-fluoro-3-[1-[[2-(hydroxymethyl)-1,3-oxathiolan-5-yl]methyl]-2-oxo-pyrimidin-4-yl]imino-2-oxo-indolin-1-yl]methyl]piperazin-1-yl]-4-oxo-quinoline-3-carboxylic acid (C34H33F2N7O7S) [pubchemlite.lcsb.uni.lu]

- 3. ETHYL 4-HYDROXY-7-(TRIFLUOROMETHYL)QUINOLINE-3-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]

- 4. Drug precursors - Wikipedia [en.wikipedia.org]

- 5. fishersci.com [fishersci.com]

- 6. jelsciences.com [jelsciences.com]

Application Note: In Vitro Antibacterial Assessment of Quinolone Derivatives

Executive Summary & Rationale

Quinolones and fluoroquinolones represent a critical class of synthetic antibiotics targeting bacterial type II topoisomerases (DNA gyrase and Topoisomerase IV).[1] While their broad-spectrum activity is potent, the development of novel derivatives requires rigorous in vitro validation to address two specific challenges: hydrophobic solubility profiles and cation-dependent activity .

This guide deviates from generic antibiotic testing templates to address the specific physicochemical properties of quinolones. It integrates CLSI/EUCAST standards with advanced mechanistic assays to provide a complete preclinical data package.

The Quinolone Evaluation Workflow

The following decision tree outlines the logical progression from compound synthesis to mechanistic validation.

Figure 1: Strategic workflow for evaluating quinolone derivatives. Note the early "Go/No-Go" decision based on MIC potency.

Pre-Analytical Critical Control Points

The Cation Chelation Effect

Quinolones possess a 3-carboxyl, 4-oxo nucleus that chelates divalent cations (

-

Risk: Media deficient in cations results in false susceptibility (artificially low MICs). Media with excess cations reduces potency via competitive inhibition.

-

Requirement: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) exclusively.

Solubility & Stock Preparation

Many novel quinolones are zwitterionic and poorly soluble at neutral pH.

-

Preferred Solvent: 0.1 M NaOH (for acidic derivatives) or 0.1 M HCl (for basic derivatives).

-

Alternative: DMSO (Dimethyl sulfoxide).[6][7]

-

Warning: Final DMSO concentration in the assay well must be < 1% (v/v) . Higher levels can permeabilize bacterial membranes, skewing data.

-

Protocol 1: Minimum Inhibitory Concentration (MIC)

Standard: CLSI M07 / ISO 20776-1 Objective: Determine the lowest concentration inhibiting visible growth.[8][9]

Materials

-

Organisms: E. coli ATCC 25922 (Gram-neg control), S. aureus ATCC 29213 (Gram-pos control).

-

Media: CAMHB (See Section 2.1).

-

Plates: 96-well round-bottom polystyrene (untreated).

Step-by-Step Methodology

-

Stock Preparation: Prepare antibiotic stock at 100x the highest desired test concentration (e.g., 6400 µg/mL for a 64 µg/mL top well).

-

Plate Setup (2x Concentration):

-

Add 50 µL of CAMHB to columns 2–12.

-

Add 100 µL of 2x drug solution to column 1.

-

Transfer 50 µL from col 1 to col 2, mix, and repeat to col 10. Discard 50 µL from col 10.

-

Result: Columns 1–10 contain 50 µL of drug at 2x final concentration. Col 11 is Growth Control (GC). Col 12 is Sterility Control (SC).

-

-

Inoculum Preparation (The "Direct Colony Suspension" Method):

-

Resuspend fresh colonies in saline to reach 0.5 McFarland turbidity (~1.5 x

CFU/mL). -

Dilute this suspension 1:100 in CAMHB (Result: ~1.5 x

CFU/mL).

-

-

Inoculation:

-

Incubation: 16–20 hours at 35°C ± 2°C (ambient air).

-

Readout: Use a mirror reader or nephelometer. MIC is the well with complete inhibition of visual turbidity.

Protocol 2: Mutant Prevention Concentration (MPC)

Rationale: Quinolones are prone to resistance via single-step mutations (QRDR region).[11] The MPC defines the concentration required to block the growth of first-step mutants.[11][12][13][14] The Mutant Selection Window (MSW): The range between MIC and MPC where resistance is selectively amplified.[12][13]

Methodology

-

High Inoculum: Prepare a bacterial suspension of

CFU/mL (centrifuge 100 mL of log-phase culture and resuspend in 1 mL). -

Agar Dilution: Prepare Mueller-Hinton Agar plates containing the quinolone derivative at concentrations: 1x, 2x, 4x, 8x, 16x, and 32x MIC.

-

Plating: Spread 100 µL of the concentrate (

CFU total) onto each plate. -

Incubation: Incubate for 48 hours (longer than MIC to allow mutant colonies to appear).

-

Calculation: MPC is the lowest concentration showing zero colony recovery .

Protocol 3: Time-Kill Kinetics

Objective: Differentiate bacteriostatic vs. bactericidal activity (Quinolones are typically bactericidal).

Experimental Design Table

| Parameter | Specification |

| Drug Concentrations | Control (0x), 1x MIC, 4x MIC, 8x MIC |

| Inoculum | ~5 x |

| Sampling Timepoints | 0, 2, 4, 8, and 24 hours |

| Quantification | Serial dilution (saline) and plating on drug-free agar |

| Bactericidal Definition |

Data Visualization

Plot

Protocol 4: Mechanism of Action (DNA Gyrase Inhibition)

Objective: Confirm the quinolone derivative targets DNA gyrase (E. coli or S. aureus). Method: Supercoiling Inhibition Assay.

Materials

-

Enzyme: Purified DNA Gyrase (E. coli).

-

Substrate: Relaxed pBR322 DNA (0.5 µ g/reaction ).

-